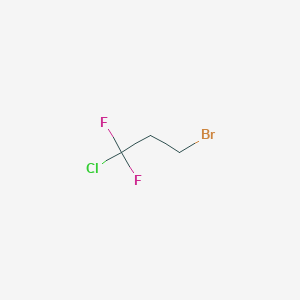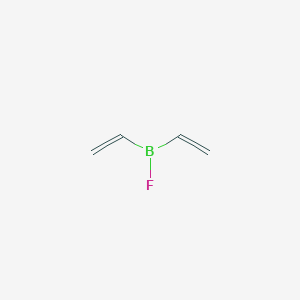
Diethenyl(fluoro)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethenyl(fluoro)borane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom bonded to two ethenyl groups and one fluorine atom, making it a versatile reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethenyl(fluoro)borane can be synthesized through several methods. One common approach involves the reaction of boron trifluoride etherate with ethenyl magnesium bromide in an ether solvent. The reaction proceeds under controlled conditions to yield this compound as the primary product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethenyl(fluoro)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert this compound to boranes or borohydrides.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids, borate esters.
Reduction: Boranes, borohydrides.
Substitution: Amino-substituted boranes, hydroxyl-substituted boranes.
Scientific Research Applications
Diethenyl(fluoro)borane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Explored for drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which diethenyl(fluoro)borane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Diethenylborane: Lacks the fluorine atom, resulting in different reactivity and applications.
Fluoroborane: Contains a single boron-fluorine bond without ethenyl groups, used in different chemical contexts.
Vinylboronic Acid: Similar structure but with a hydroxyl group instead of fluorine, commonly used in organic synthesis.
Uniqueness
Diethenyl(fluoro)borane’s unique combination of ethenyl groups and a fluorine atom provides distinct reactivity patterns and applications. Its ability to participate in various chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial applications .
Properties
CAS No. |
1537-50-4 |
|---|---|
Molecular Formula |
C4H6BF |
Molecular Weight |
83.90 g/mol |
IUPAC Name |
bis(ethenyl)-fluoroborane |
InChI |
InChI=1S/C4H6BF/c1-3-5(6)4-2/h3-4H,1-2H2 |
InChI Key |
HOIGAJXXOVBOIN-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C)(C=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


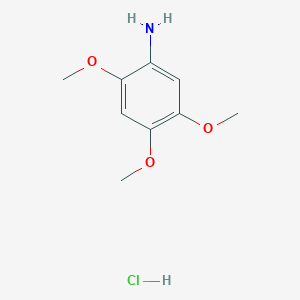

![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
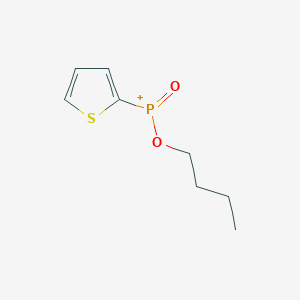
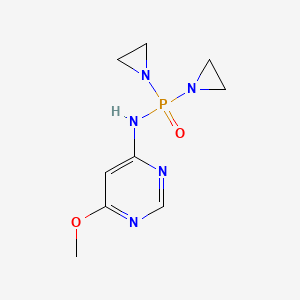
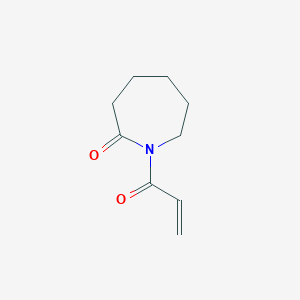
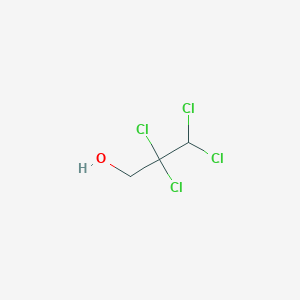

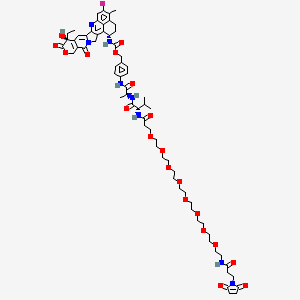
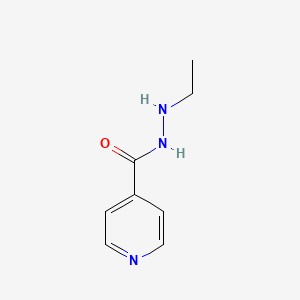

![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

